2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline
Overview
Description
2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline: is an organic compound with the molecular formula C12H18FN3 and a molecular weight of 223.29 g/mol . This compound features a fluorine atom at the second position and a 4-methylpiperazin-1-ylmethyl group at the fourth position of the aniline ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline typically involves the following steps:
Nucleophilic Aromatic Substitution: The starting material, 2-fluoroaniline, undergoes nucleophilic aromatic substitution with 4-methylpiperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The fluorine atom in the compound can be substituted by other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Thiols, amines, dimethylformamide (DMF), and potassium carbonate.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology:
In biological research, this compound is used to study the effects of fluorinated aniline derivatives on cellular processes. It serves as a model compound for investigating the interactions between fluorinated aromatic compounds and biological macromolecules.
Medicine:
The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological and psychiatric disorders. Its piperazine moiety is known to interact with various neurotransmitter receptors, making it a valuable scaffold for drug design.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers and coatings can impart unique properties such as enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The piperazine moiety can bind to receptor sites, modulating their activity and influencing neurotransmission. Additionally, the fluorine atom can enhance the compound’s binding affinity and metabolic stability, contributing to its overall pharmacological effects.
Comparison with Similar Compounds
2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]phenylboronic acid: This compound features a boronic acid group instead of an aniline group, which can be used in Suzuki coupling reactions for the synthesis of biaryl compounds.
4-(4-Methylpiperazin-1-yl)aniline: This compound lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde: This compound contains an aldehyde group, which can undergo various condensation reactions to form imines and other derivatives.
Uniqueness:
2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline is unique due to the presence of both a fluorine atom and a piperazine moiety. The fluorine atom enhances the compound’s reactivity and binding affinity, while the piperazine moiety provides a versatile scaffold for drug design and synthesis. This combination of features makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c1-15-4-6-16(7-5-15)9-10-2-3-12(14)11(13)8-10/h2-3,8H,4-7,9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAMLBSUQHTYFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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